Methyl 4-methylbenzoate
Overview
Description
Methyl 4-methylbenzoate, also known as methyl p-toluate, is an organic compound with the molecular formula C9H10O2. It is an ester derived from 4-methylbenzoic acid and methanol. This compound is a colorless liquid with a pleasant odor and is poorly soluble in water but miscible with organic solvents. It is widely used in the pharmaceutical and chemical industries as an intermediate in the synthesis of various compounds .
Mechanism of Action
Target of Action
Methyl 4-methylbenzoate, an organic compound, is primarily used as a solvent and in the production of perfumes due to its pleasant smell . It has been found to have antimicrobial activity , suggesting that its primary targets could be microbial cells.
Mode of Action
As an ester, this compound reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . This reaction could potentially disrupt the normal functioning of microbial cells, leading to their death .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in microbial cells, such as those involved in cell wall synthesis or energy production
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve enzymatic breakdown and renal excretion, respectively . .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth, likely due to disruption of essential cellular functions . This makes it a potential candidate for use as an antimicrobial agent.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity with acids suggests that its activity could be influenced by the pH of the environment . Additionally, its volatility and stability could be affected by temperature and exposure to light or oxygen . These factors could influence its efficacy as an antimicrobial agent and should be considered when using or storing this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methylbenzoate is typically synthesized through the esterification of 4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is as follows:
4-methylbenzoic acid+methanolH2SO4methyl 4-methylbenzoate+water
The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. The setup includes an esterification tower, distillation tower, reboiler, condensers, and a water separator. The esterification tower is equipped with a stirring device to ensure thorough mixing of the reactants. The water separator helps in removing the water formed during the reaction, thereby shifting the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong base such as sodium hydroxide, this compound hydrolyzes to form 4-methylbenzoic acid and methanol.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-methylbenzyl alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide, water, heat.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Nitric acid, sulfuric acid, low temperature.
Major Products Formed:
Hydrolysis: 4-methylbenzoic acid, methanol.
Reduction: 4-methylbenzyl alcohol.
Substitution: Methyl 4-nitro-4-methylbenzoate.
Scientific Research Applications
Methyl 4-methylbenzoate is extensively used in scientific research and various industries:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: this compound is a precursor in the synthesis of certain drugs and active pharmaceutical ingredients.
Industry: It is employed in the production of polymers, resins, and plasticizers. .
Comparison with Similar Compounds
Methyl 4-methylbenzoate can be compared with other similar compounds such as:
Methyl benzoate: Similar structure but lacks the methyl group on the aromatic ring. It is used in perfumery and as a solvent.
Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group. It is used as a flavoring agent and in organic synthesis.
Uniqueness: this compound is unique due to the presence of the methyl group on the aromatic ring, which influences its reactivity and physical properties. This methyl group makes it more hydrophobic and alters its boiling and melting points compared to its non-methylated counterparts .
Properties
IUPAC Name |
methyl 4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSJZLPUHJDYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Record name | METHYL-P-TOLUATE | |
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DSSTOX Substance ID |
DTXSID4025668 | |
Record name | Methyl 4-methylbenzoate | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque colorless to white shiny crystalline solid. Intense unpleasant odor. (NTP, 1992), White solid; mp = 34 deg C; [Hawley] Colorless to white solid with a strong unpleasant odor; [CAMEO] Colorless crystalline solid; mp = 32-35 deg C; [MSDSonline] | |
Record name | METHYL-P-TOLUATE | |
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Boiling Point |
423 °F at 760 mmHg (NTP, 1992), 222.5 °C @ 760 MM HG | |
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Record name | METHYL 4-METHYLBENZOATE | |
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Flash Point |
204 °F (NTP, 1992) | |
Record name | METHYL-P-TOLUATE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER | |
Record name | METHYL-P-TOLUATE | |
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Record name | METHYL 4-METHYLBENZOATE | |
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Density |
1.058 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.058 @ 25 °C/15.6 °C | |
Record name | METHYL-P-TOLUATE | |
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Record name | METHYL 4-METHYLBENZOATE | |
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Vapor Pressure |
0.16 [mmHg] | |
Record name | Methyl 4-methylbenzoate | |
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Color/Form |
CRYSTALS FROM AQ METHANOL OR PETROLEUM ETHER, WHITE CRYSTALLINE SOLID | |
CAS No. |
99-75-2 | |
Record name | METHYL-P-TOLUATE | |
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Record name | Benzoic acid, 4-methyl-, methyl ester | |
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Record name | Methyl p-toluate | |
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Record name | METHYL 4-METHYLBENZOATE | |
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Melting Point |
91 °F (NTP, 1992), 33.2 °C | |
Record name | METHYL-P-TOLUATE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the structural characterization of Methyl 4-methylbenzoate?
A1: this compound (C9H10O2) has a planar molecular structure. [] Its structure is closely related to similar compounds like 4-methylphenyl 4-methylbenzoate and ethylene di-4-methylbenzoate, sharing similar bond parameters. [] The dihedral angle between its aromatic ring and the –COOMe group is 0.95 (6)°. []
Q2: How is this compound synthesized?
A2: this compound can be synthesized as a by-product during the commercial production of Dimethyl terephthalate (DMT) from p-xylene. [] It is found in the residue after DMT distillation alongside DMT itself and Methyl 4-formylbenzoate (MFB). []
Q3: What is the crystal structure of this compound?
A3: The crystal structure of this compound exhibits intermolecular C—H⋯O contacts. [] These contacts link individual molecules, forming infinite chains that extend in the [] direction within the crystal lattice. []
Q4: Has this compound been identified in any natural sources?
A4: Yes, this compound has been identified as one of the bioactive phytochemical compounds present in the methanolic extract of Cyperus aucheri Jaub. through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. []
Q5: How does this compound interact with soil microbial communities under salt stress conditions?
A5: Research suggests that fungi in the rhizosphere soil of chamomile (Matricaria chamomilla L.) are particularly sensitive to the presence of this compound, especially under salt stress conditions. [] This sensitivity is thought to be related to the plant's response to salt stress and the role of root exudates like this compound. []
Q6: Are there any studies on the catalytic properties of this compound?
A6: While not directly addressed in the provided abstracts, one paper mentions the metal Schiff-base complex-catalyzed oxidation of this compound to carboxylic acids. [] This suggests that this compound can be a substrate in catalytic oxidation reactions. Further research is needed to understand the specifics of its catalytic properties.
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